molecular formula C28H26ClN3O3 B11496524 N-[(1Z)-1-(4-chlorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(1Z)-1-(4-chlorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B11496524
M. Wt: 488.0 g/mol
InChI Key: LMCMQVZCVZOTEA-UQQQWYQISA-N
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Description

(2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chlorophenyl Intermediate: This involves the chlorination of a phenyl ring under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the chlorophenyl intermediate with a methoxyphenyl derivative, often using a formylation reaction.

    Coupling with the Indole Moiety: The final step involves coupling the intermediate with an indole derivative, typically through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(4-BROMOPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE
  • (2Z)-3-(4-FLUOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-3-(4-CHLOROPHENYL)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26ClN3O3

Molecular Weight

488.0 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C28H26ClN3O3/c1-18-21(22-7-3-5-9-24(22)31-18)15-16-30-28(34)25(17-19-11-13-20(29)14-12-19)32-27(33)23-8-4-6-10-26(23)35-2/h3-14,17,31H,15-16H2,1-2H3,(H,30,34)(H,32,33)/b25-17-

InChI Key

LMCMQVZCVZOTEA-UQQQWYQISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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